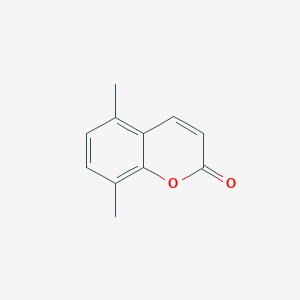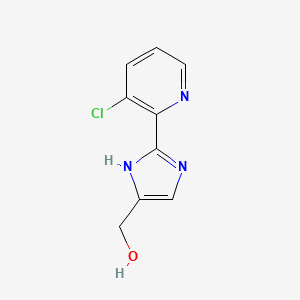![molecular formula C24H26Br2N4O2 B13688247 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole compound with 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole is a unique chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of bromine atoms and tetrahydro-2H-pyran-2-yl groups attached to the benzimidazole core. The structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole typically involves the bromination of the corresponding benzimidazole derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is usually maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
Industrial production of these compounds may involve large-scale bromination processes using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: These compounds can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions yield substituted benzimidazole derivatives, while coupling reactions produce biaryl or diaryl compounds.
科学研究应用
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis, enabling the construction of complex molecular architectures.
Biology: They serve as probes for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into these compounds has shown potential for developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery.
Industry: These compounds are used in the development of advanced materials, such as polymers and coatings, due to their unique chemical properties.
作用机制
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, these compounds may inhibit key enzymes involved in disease progression, while in biological research, they may act as ligands for specific receptors.
相似化合物的比较
Similar Compounds
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-1,3-dimethyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole exhibit unique structural features that enhance their reactivity and versatility in various applications. The presence of the tetrahydro-2H-pyran-2-yl group provides additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological interactions.
属性
分子式 |
C24H26Br2N4O2 |
|---|---|
分子量 |
562.3 g/mol |
IUPAC 名称 |
5-bromo-1-(oxan-2-yl)benzimidazole;6-bromo-1-(oxan-2-yl)benzimidazole |
InChI |
InChI=1S/2C12H13BrN2O/c13-9-4-5-11-10(7-9)14-8-15(11)12-3-1-2-6-16-12;13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h2*4-5,7-8,12H,1-3,6H2 |
InChI 键 |
DHGUMXNEGAMQCO-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=NC3=C2C=CC(=C3)Br.C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


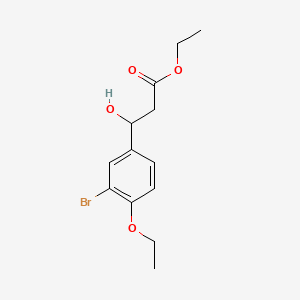
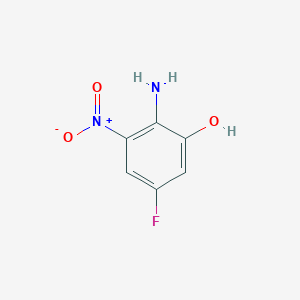
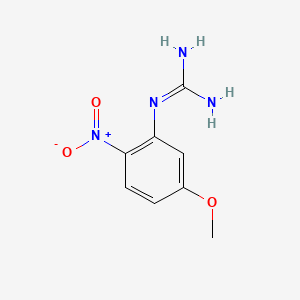
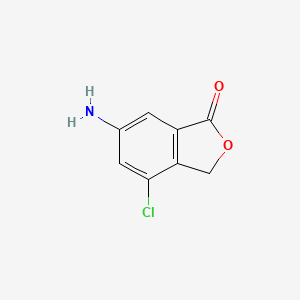

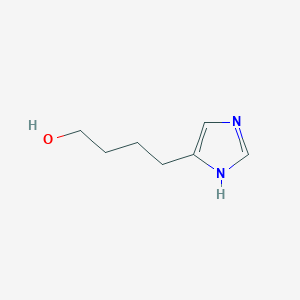
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
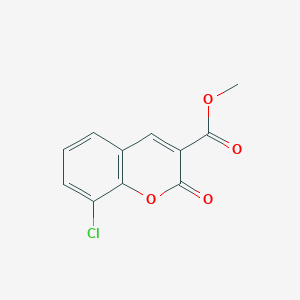

![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
